5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid: is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the 1,3-dipolar cycloaddition of a sydnone to a propargylic acid amide, followed by further functional group transformations . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the bicyclic scaffold, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology: This compound has potential applications in biology as a probe for studying various biological processes. Its ability to interact with biological targets makes it a valuable tool for research.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 5,6,7,8-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyridine
Comparison: Compared to these similar compounds, 5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid features a unique oxazepine ring, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable scaffold for drug discovery and other applications .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)6-5-7-10(9-6)3-1-2-4-13-7/h5H,1-4H2,(H,11,12) |
InChI Key |
MZAIAVJLRZRTPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=CC(=NN2C1)C(=O)O |
Origin of Product |
United States |
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